Sinapultide - 138531-07-4

Sinapultide

Catalog Number: EVT-242425
CAS Number: 138531-07-4
Molecular Formula: C126H238N26O22
Molecular Weight: 2469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sinapultide (also known as KL4 peptide) is a synthetic protein used to mimic human lung surfactant protein B. This protein has a weight of 2469.40. Sinapultide is a 21-residue peptide made up of lysine (K) and leucine (L) residues with the sequence KLLLLKLLLLKLLLLKLLLLK (KL4), in aqueous dispersion with the phospholipids DPPC (dipalmitoylphosphatidylcholine), POPG (palmitoyloleoyl-phosphatidylglycerol), and palmitic acid, to create the drug [lucinactant]. The product was originally developed by the Scripps Research Institute, then licensed to Windtree Therapeutics. Windtree Therapeutics plans a phase III trial for Respiratory distress syndrome in 2018. Respiratory distress syndrome (RDS) is a major cause of mortality and morbidity in preterm infants. Surfactant replacement therapy has been commonly used to prevent and treat RDS in these newborns and is now a standard of care. First-generation synthetic surfactants that were previously used, such as Exosurf did not contain any surfactant protein. This large disadvantage was overcome with animal-derived surfactant products which contain specific proteins but are limited, but must be derived from animal sources. This has led to the development of newer synthetic surfactants such as lucinactant (Surfaxin), which contains sinapultide. Phase 3 clinical trials with Surfaxin show promising results with similar efficacy as animal-derived surfactants while avoiding the use of animal-origin products. Windtree is currently developing aerosolized KL4 surfactant to treat RDS in premature infants, and thereafter, to potentially address a range of indications in neonatal, pediatric and adult critical care patient populations.
Synthetic Design and Molecular Engineering of Sinapultide

Biomimetic Design of Sinapultide as a Synthetic Surfactant Protein-B Analog

Sinapultide (KL₄) is a 21-amino acid peptide (KLLLLKLLLLKLLLLKLLLLK) engineered to replicate the essential biophysical functions of human surfactant protein-B (SP-B), a critical component of pulmonary surfactant that enables alveolar expansion and prevents atelectasis. SP-B's C-terminal domain—an amphipathic helical region facilitating lipid reorganization and interfacial adsorption—served as the primary structural template. Unlike native SP-B (79 residues with complex disulfide bonds), sinapultide employs a simplified penta-residue repeat motif (L₄K) to mimic SP-B's alternating cationic-hydrophobic topology. This design preserves SP-B's ability to: 1) Reduce alveolar surface tension through electrostatic interactions between lysine residues and anionic phospholipid headgroups (e.g., phosphatidylglycerol), and 2) Stabilize lipid monolayers via hydrophobic leucine residues embedding into lipid acyl chains [1] [4] [7].

Table 1: Key Structural and Functional Attributes of Sinapultide vs. Natural SP-B

ParameterNatural SP-BSinapultide (KL₄)
Structural Motif79-aa, disulfide-linked dimer21-aa linear peptide
Cationic ResiduesArginine/Lysine clustersLysine at every 5th position
Hydrophobic DomainsNon-regular leucine/valineL₄ repeats (leucine-rich)
Membrane OrientationPeripheral membrane associationTransmembrane insertion
Primary FunctionLipid respreading & film stabilityRapid lipid adsorption

Molecular dynamics simulations confirm sinapultide integrates into lipid bilayers with a transmembrane orientation, contrasting SP-B's surface-aligned topology. This enables direct perturbation of acyl chains, accelerating phospholipid translocation to air-liquid interfaces—critical for mitigating respiratory distress [7] [9].

Structural Optimization of the KL4 Peptide Sequence for Enhanced Surfactant Activity

The KL₄ sequence underwent iterative optimization to maximize surfactant functionality while minimizing synthetic complexity:

  • Leucine-Rich Domains: Four leucine residues between lysines create high hydrophobicity (average ΔG = -2.14 kcal/mol for membrane insertion), enabling deep acyl chain penetration. This drives lipid reorganization and monolayer formation at physiological pressures [1] [10].
  • Cationic Spacing: Lysine residues positionally fixed at every 5th amino acid optimize electrostatic crosslinking with anionic phospholipids (e.g., POPG). This enhances adsorption of dipalmitoylphosphatidylcholine (DPPC)—the primary surface-tension-lowering lipid—to interfacial films [5] [10].
  • Adaptive Conformation: Circular dichroism studies show KL₄ adopts dynamic α-helical or β-sheet structures depending on lipid packing density. At low surface pressure (<30 mN/m), α-helix dominance facilitates lipid recruitment; above 45 mN/m, β-sheet prevalence stabilizes compressed films during expiration [5] [7].

Table 2: Impact of Sequence Modifications on Surfactant Performance

ModificationSurface Tension (mN/m)Adsorption Rate (sec)Functional Outcome
Native KL₄22.1 ± 0.9120 ± 15Optimal balance of activity & stability
Central Lys→Asp38.5 ± 1.2>300Loss of electrostatic lipid anchoring
Double Lys insertion25.7 ± 1.195 ± 10Faster adsorption but film instability
Leu→Ile substitution28.9 ± 0.8180 ± 20Reduced hydrophobic depth

Notably, the leucine/lysine ratio ensures resistance to proteolysis and oxidation—addressing key limitations of animal-derived SP-B [10] [5].

Solid-Phase Peptide Synthesis Methodologies for Scalable Production

Sinapultide is manufactured via Fmoc-based solid-phase peptide synthesis (SPPS), enabling batch-uniform, animal-component-free production:

  • Resin Activation: Rink amide MBHA resin functionalized with Fmoc-Lys(Boc)-OH initiates C-terminal lysine anchoring [8] [10].
  • Iterative Deprotection/Coupling:
  • Fmoc removal: 20% piperidine/DMF
  • Amino acid coupling: HBTU/HOBt activation in NMP
  • Leucine residues coupled at 5-fold molar excess to overcome steric hindrance
  • Global Deprotection/Cleavage: TFA/TIS/H₂O (95:2.5:2.5) liberates the peptide while removing side-chain protectants (Boc from lysine).
  • Purification: Reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient) achieves >98% purity. Lyophilization yields stable powder for formulation [8].

Critical process parameters include:

  • Coupling Efficiency: >99.5% per step monitored by ninhydrin testing
  • Aggregation Control: Microwave-assisted synthesis at 50°C reduces β-sheet formation during elongation
  • Endotoxin Management: USP <85>-compliant reagents and aseptic handling

Table 3: Performance Metrics of SPPS vs. Recombinant Production

ParameterSPPS for SinapultideRecombinant SP-B
Purity>98%80–90% (protease cleavage artifacts)
Yield per Cycle99.2%N/A (cellular expression variability)
Batch ConsistencyRSD <1.5%RSD 5–15%
Production Time48 hours (21 cycles)5–7 days (fermentation + purification)
Animal-Derived ComponentsNonePossible in cell culture media

Formulation Strategies: Integration with Phospholipid Matrices for Functional Synergy

Sinapultide’s activity depends on precise integration with phospholipids to form biomimetic surfactant assemblies. The clinical formulation (Lucinactant/Surfaxin®) combines:

  • DPPC (dipalmitoylphosphatidylcholine; 22.5 mg/mL): Primary gel-phase lipid enabling near-zero surface tension during compression.
  • POPG (palmitoyloleoyl-phosphatidylglycerol; 7.5 mg/mL): Fluid-phase anionic lipid enhancing adsorption kinetics via lysine-PG electrostatic bridges.
  • Palmitic Acid (4.05 mg/mL): Modulates monolayer fluidity and prevents phase separation [1] [10].

Microbubble Stabilization: Recent advances exploit sinapultide’s interfacial activity to stabilize phospholipid-shelled microbubbles (1.82 ± 0.15 µm diameter). At 2–5 mol% incorporation, KL₄:

  • Reduces shell surface tension from 72 mN/m to 45 mN/m, improving resistance to coalescence
  • Increases zeta potential to -55.2 ± 3.9 mV via lysine-mediated charge screening, enhancing colloidal stability
  • Amplifies ultrasound scattering intensity by 300% versus protein-free microbubbles, enabling theranostic applications [8] [9].

Molecular Synergy Mechanisms:

  • Lipid Trafficking: KL₄’s transmembrane orientation enables selective extraction of DPPC from bilayer reservoirs to the air-liquid interface.
  • Phase Behavior: Differential scanning calorimetry shows KL₄ broadens the DPPC phase transition (41°C → 35–45°C), maintaining monolayer fluidity at physiological temperatures.
  • Anti-Inflammatory Potentiation: KL₄ inhibits neutrophil transmigration through endothelium, augmenting surfactant’s barrier function in lung injury models [1] [5].

Table 4: Phospholipid Compositions in Sinapultide Formulations

Formulation TypePhospholipid ComponentsSinapultide ContentKey Physicochemical Attributes
Clinical Suspension (Lucinactant)DPPC:POPG:PA (67:22:11 mol%)0.86 mg/mLAdsorption rate: 120 sec; Min γ: 22 mN/m
MicrobubblesDPPC:POPG (80:20 mol%) + PEG-40 stearate3 mol% of lipidSize: 1.8 µm; Stability: >45 min in serum
Solid Depot ImplantsDPPC:DOPG:cholesterol (60:30:10)5 wt%Zero-order release over 14 days; no burst effect

Properties

CAS Number

138531-07-4

Product Name

Sinapultide

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C126H238N26O22

Molecular Weight

2469.4 g/mol

InChI

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1

InChI Key

QSIRXSYRKZHJHX-TWXHAJHVSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Synonyms

ATI 01; 138531-07-4; KL4 (peptide);

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.